molecular formula C20H17Cl2NO B1393893 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride CAS No. 1160256-15-4

2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride

Cat. No. B1393893
M. Wt: 358.3 g/mol
InChI Key: XTSLRNBWMWTHFW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It likely contains a quinoline ring (a type of heterocyclic aromatic organic compound), a carbonyl group (C=O), and a chloride atom. The “4-Tert-butylphenyl” part suggests the presence of a phenyl ring with a tert-butyl group attached .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, 4-tert-Butylbenzyl chloride can be used to control molecular weight and prevent microgel formation during polymerization . Another compound, (4-tert-Butylphenoxy)acetyl chloride, is used in the synthesis of other complex organic molecules .

Scientific Research Applications

Chiral Ligand Applications

The compound 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride has been utilized in the synthesis of new chiral ligands based on 8-chloroquinoline. These ligands have shown applications in forming complexes with metals such as rhodium(III), palladium(II), and platinum(II), which are useful in various chemical reactions. For example, a study by Franciò et al. (1999) demonstrated the creation of a binuclear chloro-bridged rhodium(III) species through a reaction with rhodium(I), highlighting the potential of these ligands in catalytic processes (Franciò et al., 1999).

Catalytic Applications in Organic Synthesis

Wolf and Lerebours (2003) explored the use of palladium-phosphinous acid catalysts in various organic synthesis reactions, including Stille, Heck, and amination reactions of chloroquinolines. This research highlights the potential of 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride derivatives in facilitating efficient and diverse organic transformations (Wolf & Lerebours, 2003).

Photoluminescence and Material Science Applications

The compound has applications in the field of material science, particularly in the creation of luminescent materials. Tan et al. (2018) synthesized zinc(II) and cadmium(II) complexes using 2-aryl substituted-8-hydroxyquinoline ligands, demonstrating strong yellow-orange luminescence, which could be promising for applications in luminescent materials (Tan et al., 2018).

Synthesis of Complex Organic Molecules

The versatility of 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride is further evident in its use in synthesizing complex organic molecules. A study by Gibson et al. (2007) utilized related compounds in the stereoselective synthesis of Reissert compounds, highlighting the potential of this chemical in the synthesis of complex, chiral organic molecules (Gibson et al., 2007).

properties

IUPAC Name

2-(4-tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-20(2,3)13-9-7-12(8-10-13)17-11-15(19(22)24)14-5-4-6-16(21)18(14)23-17/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSLRNBWMWTHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157867
Record name 8-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride

CAS RN

1160256-15-4
Record name 8-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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